2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions . The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile . The final step involves the coupling of the triazole and benzodioxin intermediates with isoindole-1,3-dione under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Materials Science: Its unique structure allows it to be used in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits cholinesterases by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Anti-inflammatory Action: It inhibits lipoxygenase enzymes, reducing the production of pro-inflammatory leukotrienes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the triazole and isoindole-dione moieties.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: Contains the benzodioxin ring and sulfonamide group but differs in the triazole and isoindole-dione components.
Uniqueness
2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c31-24-18-10-4-5-11-19(18)25(32)29(24)14-15-35-26-28-27-23(30(26)17-8-2-1-3-9-17)22-16-33-20-12-6-7-13-21(20)34-22/h1-13,22H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZMMOVOWWENPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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